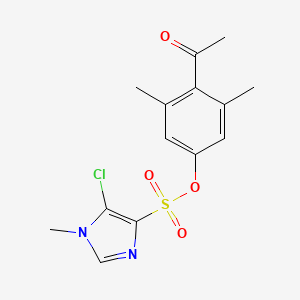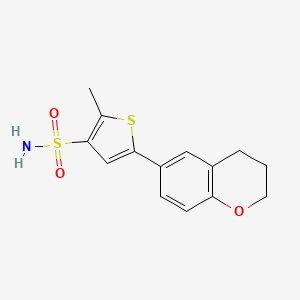![molecular formula C20H31NO3 B7437148 N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437148.png)
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as SR-18, and it is a selective sigma-1 receptor agonist. Sigma-1 receptors are involved in various physiological processes, including neuroprotection, regulation of ion channels, and modulation of neurotransmitter release.5]undecan-4-amine.
Mécanisme D'action
The mechanism of action of N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine involves the activation of sigma-1 receptors. Sigma-1 receptors are located in various tissues, including the brain, heart, and immune system. Activation of sigma-1 receptors has been shown to have various physiological effects, including regulation of ion channels, modulation of neurotransmitter release, and neuroprotection. This compound has been found to selectively activate sigma-1 receptors, making it a potential candidate for the development of new drugs targeting sigma-1 receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate ion channels, including voltage-gated calcium channels and potassium channels. It has also been found to modulate neurotransmitter release, including dopamine, serotonin, and glutamate. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has several advantages and limitations for lab experiments. One advantage is its selective activation of sigma-1 receptors, making it a potential candidate for the development of new drugs targeting sigma-1 receptors. Additionally, it has been found to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine. One direction is the development of new drugs targeting sigma-1 receptors for the treatment of various neurological disorders. Another direction is the study of its anti-inflammatory and anti-cancer properties for the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for drug interactions.
Méthodes De Synthèse
The synthesis of N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine involves a multi-step process. The first step is the reaction of 2-phenylethanol with 3-bromo-propylamine to obtain the intermediate product. The intermediate product is then reacted with 1,9-dioxaspiro[5.5]undecane-2,8-dione in the presence of a base to yield the final product. The synthesis method of this compound has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to have potential applications in various scientific research fields. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been found to modulate ion channels and neurotransmitter release, making it a potential candidate for the treatment of various neurological disorders. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.
Propriétés
IUPAC Name |
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-2-5-18(6-3-1)7-13-22-12-4-11-21-19-8-14-24-20(17-19)9-15-23-16-10-20/h1-3,5-6,19,21H,4,7-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZZCIPIPNHUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCOCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)



![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
![3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7437141.png)
![tert-butyl N-[[5-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]methyl]carbamate](/img/structure/B7437170.png)